3-(4-tert-butylbenzyl)-4(3H)-quinazolinone
CAS No.: 439135-85-0
Cat. No.: VC10648076
Molecular Formula: C19H20N2O
Molecular Weight: 292.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 439135-85-0 |
|---|---|
| Molecular Formula | C19H20N2O |
| Molecular Weight | 292.4 g/mol |
| IUPAC Name | 3-[(4-tert-butylphenyl)methyl]quinazolin-4-one |
| Standard InChI | InChI=1S/C19H20N2O/c1-19(2,3)15-10-8-14(9-11-15)12-21-13-20-17-7-5-4-6-16(17)18(21)22/h4-11,13H,12H2,1-3H3 |
| Standard InChI Key | VPTPTTWEFICMCZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=CC=CC=C3C2=O |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=CC=CC=C3C2=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture and Tautomerism
The core structure of 3-(4-tert-butylbenzyl)-4(3H)-quinazolinone consists of a benzene ring fused to a pyrimidin-4(3H)-one moiety, with a 4-tert-butylbenzyl group attached to the N3 position . The quinazolinone system exhibits lactam–lactim tautomerism, a critical feature influencing its reactivity (Scheme 1). In the lactam form, the carbonyl group at C4 stabilizes the structure through resonance, while the lactim form enables nucleophilic attacks at the electrophilic C2 position . The tert-butyl substituent introduces steric bulk and lipophilicity, potentially enhancing membrane permeability in biological systems .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 292.4 g/mol |
| Tautomeric Forms | Lactam (dominant), Lactim |
| Solubility | Low aqueous solubility |
| Stability | Stable under mild acidic/basic conditions |
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectroscopy of analogous quinazolinones reveals characteristic absorptions at 1680–1700 cm (C=O stretch) and 3200–3400 cm (N-H stretch) . Nuclear magnetic resonance (NMR) data for the tert-butyl group typically shows a singlet at δ 1.25–1.35 ppm () and δ 30–35 ppm () .
Synthetic Methodologies
Traditional Approaches: Niementowski Synthesis
Biological Activities and Structure-Activity Relationships
Anticancer Prospects
Molecular docking studies of cationic quinazolinone-fullerene hybrids show nanomolar binding affinities to 6-oxopurine phosphoribosyl transferase, a cancer target . The tert-butyl moiety’s hydrophobicity could enhance interactions with enzyme pockets, a hypothesis supported by QSAR models indicating a positive correlation between logP values and cytotoxic IC values .
Computational Insights and Mechanistic Studies
Density functional theory (DFT) calculations on similar compounds reveal that the tert-butyl group induces a 15° twist in the benzyl substituent, reducing steric clash with protein kinase ATP-binding sites . Molecular dynamics simulations suggest that this conformational flexibility enables adaptive binding to mutable bacterial targets, potentially circumventing resistance mechanisms .
Applications and Future Directions
Pharmaceutical Development
The compound’s balanced lipophilicity (clogP ≈ 3.5) positions it as a lead candidate for blood-brain barrier penetration in CNS therapies. Preclinical studies should evaluate its efficacy in models of glioblastoma and neuroinflammation, leveraging quinazolinones’ established anti-inflammatory properties .
Material Science Applications
Quinazolinone-metal complexes exhibit luminescent properties. Functionalization with tert-butyl groups could stabilize such complexes for use in organic light-emitting diodes (OLEDs), though this remains unexplored .
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